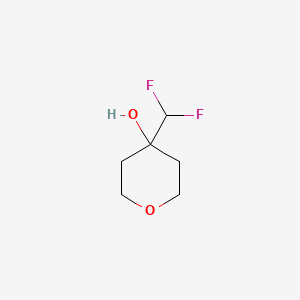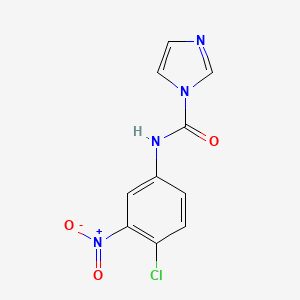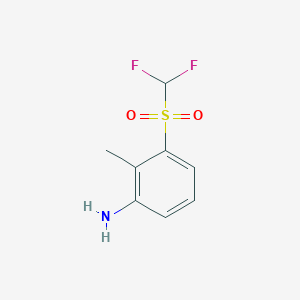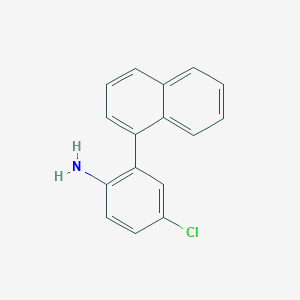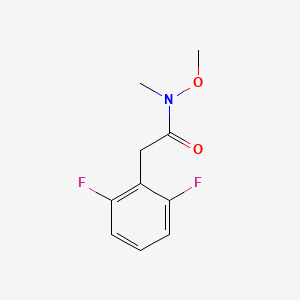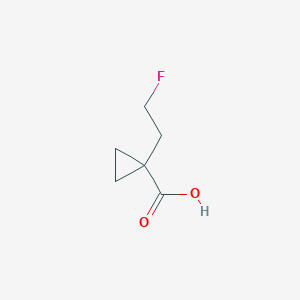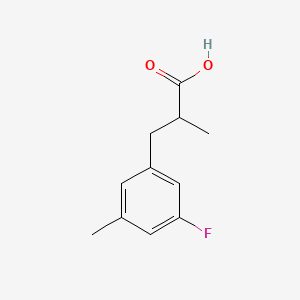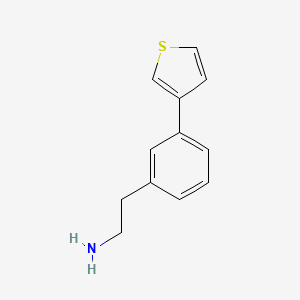![molecular formula C12H12N2O3 B1457578 1-[(3-甲氧基苯基)甲基]-1H-咪唑-4-羧酸 CAS No. 1369014-08-3](/img/structure/B1457578.png)
1-[(3-甲氧基苯基)甲基]-1H-咪唑-4-羧酸
描述
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
1-[(3-甲氧基苯基)甲基]-1H-咪唑-4-羧酸及相关化合物在化学合成中表现出多样性,可作为合成新一代细胞色素c氧化酶(CcO)活性位点模型化合物的构建块。通过铜催化偶联和甲氧羰基化等方法的区域选择性合成这些化合物,突显了它们在化学研究中对于理解CcO中质子转移过程的潜力 (Collman et al., 2000)。
配位聚合物和晶体结构
对1-[(3-甲氧基苯基)甲基]-1H-咪唑-4-羧酸衍生物的研究延伸到利用多功能咪唑二羧酸盐作为空间连接物构建配位聚合物。这些聚合物展示出多样的维度结构和配位模式,有助于理解配体的强配位能力及其在材料科学中的潜在应用 (Xiong et al., 2013)。
抗真菌活性
对咪唑衍生物取代基的影响研究表明,其对新生隐球菌具有显著的抗真菌活性。这些化合物的结构分析揭示了电子给体/吸引基团对咪唑核的酸碱性质的影响,与它们的生物活性相关 (Macías等,2018)。
缓蚀作用
已探索了含甲氧基苯基的咪唑衍生物在酸性溶液中对低碳钢的缓蚀效果。这些研究展示了这类化合物在防止腐蚀方面的潜力,特定衍生物显示出高达96%的抑制效率。该研究提供了关于这些分子提供的吸附机制和混合型抑制的见解 (Prashanth et al., 2021)。
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to other indole derivatives . This interaction results in changes that contribute to the compound’s biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with mitogen-activated protein kinases (MAP kinases), activator protein-1 (AP-1), and matrix metalloproteinases (MMPs) in human dermal fibroblasts . These interactions suggest that the compound may influence various signaling pathways and enzymatic activities.
Cellular Effects
The effects of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid on cellular processes are profound. It has been shown to reduce ultraviolet B (UVB)-induced intracellular reactive oxygen species (ROS) production and inhibit UVB-induced phosphorylation of MAP kinases, AP-1, and MMPs . Additionally, it inhibits UVB-induced nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein expression, thereby reducing inflammation and protecting cells from photodamage .
Molecular Mechanism
At the molecular level, 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid exerts its effects through various binding interactions and enzyme modulation. It inhibits the phosphorylation of MAP kinases and AP-1, which are crucial for cell signaling and gene expression . The compound also inhibits the expression of Smad7 protein and elevates total collagen content in human dermal fibroblasts, indicating its role in maintaining cellular structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid have been observed to change over time. The compound shows stability and maintains its activity in reducing UVB-induced ROS production and inhibiting inflammatory responses over extended periods . Long-term studies indicate that it can ameliorate UVB-induced erythema and wrinkle formation in hairless mice, suggesting its potential for long-term use in protecting against photodamage .
Dosage Effects in Animal Models
The effects of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At concentrations of 5–50 µM, the compound does not show cytotoxicity and effectively reduces UVB-induced ROS production and inflammation . Higher doses may lead to increased efficacy in reducing photodamage, but the threshold for toxic or adverse effects has not been clearly established .
Metabolic Pathways
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is involved in metabolic pathways that include interactions with enzymes such as MAP kinases and AP-1 . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. The exact metabolic pathways and the role of specific cofactors remain to be fully elucidated.
Transport and Distribution
Within cells and tissues, 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAP kinases and AP-1 to modulate cellular signaling pathways . This localization is essential for its role in reducing inflammation and protecting cells from photodamage.
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMJKMEQXYVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



